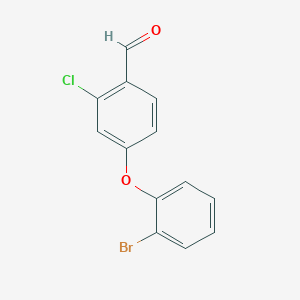

4-(2-Bromophenoxy)-2-chlorobenzaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C13H8BrClO2 |

|---|---|

Molecular Weight |

311.56 g/mol |

IUPAC Name |

4-(2-bromophenoxy)-2-chlorobenzaldehyde |

InChI |

InChI=1S/C13H8BrClO2/c14-11-3-1-2-4-13(11)17-10-6-5-9(8-16)12(15)7-10/h1-8H |

InChI Key |

RHRRNSZXXOMZDB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)OC2=CC(=C(C=C2)C=O)Cl)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 2 Bromophenoxy 2 Chlorobenzaldehyde and Analogous Structures

Retrosynthetic Analysis and Strategic Key Disconnections for the Chemical Compound

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(2-Bromophenoxy)-2-chlorobenzaldehyde, two primary strategic disconnections guide the synthetic design.

The most prominent disconnection is at the diaryl ether C-O bond. This simplifies the molecule into two key synthons: a substituted phenoxide nucleophile and a halogenated benzene (B151609) derivative. This leads to two potential forward synthesis pathways:

Pathway A: 2-Bromophenol (B46759) is coupled with 2-chloro-4-fluorobenzaldehyde (B1630644) (or a related derivative where the fluorine acts as a leaving group for nucleophilic aromatic substitution) or 2,4-dichlorobenzaldehyde.

Pathway B: 4-Hydroxy-2-chlorobenzaldehyde is coupled with 1-bromo-2-fluorobenzene (B92463) or 1,2-dibromobenzene.

A second key disconnection targets the aldehyde group. This approach involves forming the diaryl ether core first, followed by the introduction of the formyl group onto the pre-assembled diaryl ether backbone.

Pathway C: This strategy begins with the synthesis of 1-bromo-2-(3-chlorophenoxy)benzene, which is then subjected to a formylation reaction to introduce the aldehyde group at the desired position.

These retrosynthetic pathways highlight the two central challenges in the synthesis: the formation of the C-O ether bond and the regioselective installation of the C-CHO bond. The subsequent sections will detail the specific chemical reactions used to achieve these transformations.

Phenoxylation Strategies for Diarylether Formation

The formation of the diaryl ether linkage is a critical step in the synthesis of this compound. Several powerful methods have been developed for this purpose, each with its own advantages and limitations. thieme-connect.comthieme-connect.com

Nucleophilic aromatic substitution (SNAr) is a direct method for forming aryl ethers, particularly when one of the aromatic rings is activated by electron-withdrawing groups. acsgcipr.org The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acsgcipr.org

For the SNAr reaction to be effective, the aryl halide must possess strong electron-withdrawing groups (such as -NO₂, -CN, or -CHO) positioned ortho or para to the leaving group (typically a halide). uci.edu The reaction is typically carried out in polar aprotic solvents like DMSO, DMF, or NMP, which can solvate the cation of the base used. acsgcipr.org

In the context of synthesizing the target molecule, one could envision the reaction between the potassium salt of 2-bromophenol and 2,4-difluorobenzaldehyde (B74705) or 2-chloro-4-fluorobenzaldehyde. The highly electron-withdrawing aldehyde group and the ortho-chlorine atom would activate the para-fluorine atom toward nucleophilic attack. While SNAr is a powerful tool, its application can be limited if the required electronic activation on the aryl halide is absent. uci.edustanford.edu

Table 1: Typical Conditions for SNAr-based Diaryl Ether Synthesis

| Parameter | Condition | Purpose | Citation |

|---|---|---|---|

| Aryl Halide | Activated with electron-withdrawing groups (e.g., -NO₂, -CHO) | To stabilize the Meisenheimer intermediate | uci.edu |

| Nucleophile | Phenoxide (generated from phenol (B47542) + base) | To attack the electron-deficient aromatic ring | stanford.edu |

| Base | K₂CO₃, Cs₂CO₃, NaOH, KHMDS | To deprotonate the phenol | acsgcipr.orgacs.org |

| Solvent | DMSO, DMF, NMP | To dissolve reactants and facilitate the reaction | acsgcipr.orgorganic-chemistry.org |

| Temperature | Varies (room temperature to reflux) | To provide sufficient energy for the reaction | organic-chemistry.org |

The Ullmann condensation is a classic and widely used method for the synthesis of diaryl ethers, involving the coupling of a phenol with an aryl halide in the presence of a copper catalyst. acs.org Traditional Ullmann conditions are often harsh, requiring high temperatures (typically 125–220 °C) and stoichiometric amounts of copper powder or copper salts. acs.orgsci-hub.se

Modern advancements have led to the development of milder and more efficient ligand-assisted Ullmann-type couplings. The use of ligands, such as N,N-dimethylglycine or various amino acids, can significantly accelerate the reaction, allowing it to proceed at lower temperatures (e.g., 90 °C) and with only catalytic amounts of a copper(I) source, such as CuI. acs.orgorganic-chemistry.org The choice of base (e.g., Cs₂CO₃, K₂CO₃, KOH) and solvent is also crucial for success. sci-hub.semdpi.com These improved methods show greater tolerance for a variety of functional groups on both the phenol and the aryl halide. organic-chemistry.orgmdpi.com

Table 2: Comparison of Ullmann Coupling Conditions

| Condition | Classic Ullmann | Modern Ligand-Assisted Ullmann | Citation |

|---|---|---|---|

| Copper Source | Stoichiometric Cu powder, Cu₂O, CuX | Catalytic CuI, Cu₂O | acs.orgsci-hub.se |

| Ligand | None | N,N-dimethylglycine, L-proline, phenanthroline | acs.orgorganic-chemistry.org |

| Base | K₂CO₃, pyridine | Cs₂CO₃, K₃PO₄, KOH | sci-hub.semdpi.com |

| Temperature | 125–220 °C | 80–120 °C | acs.orgorganic-chemistry.org |

| Solvent | Pyridine, DMF, or neat | Dioxane, Toluene, DMSO | sci-hub.semdpi.com |

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been adapted for the synthesis of C-O bonds, providing a powerful alternative to the Ullmann reaction. organic-chemistry.orgwikipedia.org This methodology allows for the coupling of phenols with aryl halides or triflates under relatively mild conditions. organic-chemistry.org

The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide, and finally, reductive elimination to form the diaryl ether and regenerate the Pd(0) catalyst. The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, which stabilizes the palladium center and facilitates the key steps of the catalytic cycle. Sterically hindered and electron-rich phosphine ligands, such as those based on biaryl or ferrocenyl backbones, are often employed. organic-chemistry.orgwikipedia.org

This method offers several advantages, including milder reaction conditions, broader substrate scope, and higher functional group tolerance compared to the classical Ullmann condensation. organic-chemistry.org

Table 3: Key Components of Buchwald-Hartwig C-O Coupling Systems

| Component | Examples | Function | Citation |

|---|---|---|---|

| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst | organic-chemistry.org |

| Phosphine Ligand | BINAP, DPEPhos, Xantphos, Buchwald-type ligands | Stabilize Pd, promote oxidative addition/reductive elimination | organic-chemistry.orgwikipedia.org |

| Base | Cs₂CO₃, K₃PO₄, NaOtBu | Deprotonate phenol, facilitate catalytic cycle | organic-chemistry.org |

| Solvent | Toluene, Dioxane | Non-coordinating solvent to facilitate the reaction | organic-chemistry.org |

Aldehyde Functional Group Introduction and Manipulation

Following the construction of the diaryl ether core, or as a separate strategy, the aldehyde group must be introduced. Formylation reactions are chemical processes that functionalize a compound with a formyl group (-CHO). wikipedia.org

Several methods exist for the formylation of aromatic rings. The choice of method depends on the electronic properties of the substrate and the desired regioselectivity. wikipedia.org For an electron-rich diaryl ether system, several classic named reactions are applicable.

Vilsmeier-Haack Reaction: This reaction uses a substituted formamide (B127407) (most commonly N,N-dimethylformamide, DMF) and an acid chloride (typically phosphorus oxychloride, POCl₃) to generate an electrophilic iminium species known as the Vilsmeier reagent. organic-chemistry.orgchemistrysteps.comwikipedia.org This reagent then attacks an electron-rich aromatic ring, and subsequent hydrolysis yields the aldehyde. chemistrysteps.comtcichemicals.com The reaction is generally effective for activated aromatic compounds like diaryl ethers. organic-chemistry.org

Duff Reaction: The Duff reaction is a formylation method that uses hexamethylenetetramine (hexamine) as the formyl source, typically in an acidic medium like glycerol (B35011) and boric acid or trifluoroacetic acid. wikipedia.orgsynarchive.com It is most often used for the ortho-formylation of phenols but can also be applied to other electron-rich aromatic systems. wikipedia.orgacs.org The reaction proceeds through an iminium intermediate generated from hexamine. wikipedia.org While effective, yields can sometimes be modest. ecu.eduyoutube.com

Reimer-Tiemann Reaction: This reaction achieves ortho-formylation of phenols using chloroform (B151607) (CHCl₃) and a strong base. wikipedia.orgunacademy.com The reactive electrophile is dichlorocarbene (B158193) (:CCl₂), which is generated in situ. wikipedia.orgnrochemistry.com While highly effective for phenols, its application to non-phenolic diaryl ethers is less common. The reaction occurs under basic conditions, which must be compatible with the substrate. mychemblog.com

Lithiation-Formylation: For substrates where regioselectivity is a concern, a directed ortho-metalation (DoM) approach followed by formylation can be highly effective. This involves treating the aromatic substrate with a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate a specific position, often directed by a nearby functional group. commonorganicchemistry.com The resulting aryllithium species is then quenched with an electrophilic formylating agent like DMF to install the aldehyde group. commonorganicchemistry.com This method offers excellent regiochemical control but requires anhydrous conditions and tolerance to strongly basic reagents.

Table 4: Comparison of Aromatic Formylation Methods

| Reaction | Reagents | Key Features | Citation |

|---|---|---|---|

| Vilsmeier-Haack | DMF, POCl₃ | Good for electron-rich arenes; forms an iminium intermediate. | chemistrysteps.comwikipedia.org |

| Duff Reaction | Hexamethylenetetramine, acid | Often used for ortho-formylation of phenols; can be inefficient. | wikipedia.orgecu.edu |

| Reimer-Tiemann | CHCl₃, strong base (e.g., NaOH) | Primarily for ortho-formylation of phenols; involves a dichlorocarbene intermediate. | wikipedia.orgnrochemistry.com |

| Lithiation-Formylation | Organolithium (e.g., n-BuLi), then DMF | Offers high regioselectivity via directed metalation; requires anhydrous conditions. | commonorganicchemistry.com |

Selective Oxidation of Precursor Alcohols to Aldehydes

The synthesis of this compound can be effectively achieved through the selective oxidation of its corresponding precursor alcohol, (4-(2-Bromophenoxy)-2-chlorophenyl)methanol. sigmaaldrich.combldpharm.comsigmaaldrich.com This transformation requires mild oxidizing agents that can convert the primary alcohol to an aldehyde without over-oxidation to the carboxylic acid. The presence of sensitive halogen substituents and the diaryl ether linkage necessitates the use of highly selective reagents.

Several established methods are suitable for this purpose. Reagents based on chromium (VI), such as Pyridinium Chlorochromate (PCC) and Pyridinium Dichromate (PDC), are classic choices for the oxidation of primary alcohols to aldehydes. Activated manganese dioxide (MnO2) is another effective reagent, particularly for benzylic and allylic alcohols, offering high chemoselectivity under neutral conditions. Hypervalent iodine reagents, most notably the Dess-Martin Periodinane (DMP), provide a mild and highly efficient alternative, often favored for complex molecules due to their neutral pH and ambient temperature reaction conditions. Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride, followed by quenching with a hindered base like triethylamine, is another powerful method that avoids heavy metals.

Detailed research findings indicate that the choice of oxidant can significantly impact reaction efficiency, yield, and purity of the final aldehyde product. For instance, while chromium-based reagents are effective, their toxicity and the requirement for stoichiometric amounts are considerable drawbacks. In contrast, DMP and Swern oxidation protocols are often preferred in modern synthesis for their cleaner reaction profiles and milder conditions.

Table 1: Comparison of Selective Oxidation Methods for Benzylic Alcohols

| Reagent/Method | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Pyridinium Chlorochromate (PCC) | CH₂Cl₂, room temp. | Good yields, relatively simple procedure. | Toxic chromium waste, acidic nature can be problematic. |

| Manganese Dioxide (MnO₂) | CH₂Cl₂ or Hexane (B92381), reflux | High chemoselectivity for benzylic alcohols, neutral. | Requires large excess of reagent, variable activity. |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, room temp. | Mild, neutral, fast, high-yielding. | Reagent is shock-sensitive, generates iodinane byproduct. |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, CH₂Cl₂, -78 °C | High yields, metal-free, very mild conditions. | Requires cryogenic temperatures, foul-smelling byproducts. |

Chemoselective Reduction of Carboxylic Acid Derivatives to Aldehydes

An alternative synthetic route to this compound involves the chemoselective reduction of a corresponding carboxylic acid derivative. This approach avoids the direct oxidation of an alcohol and instead relies on halting the reduction of a more oxidized precursor at the aldehyde stage. Key starting materials for this strategy include acyl chlorides, esters, or Weinreb amides.

The Rosenmund reduction, which involves the catalytic hydrogenation of an acyl chloride (e.g., 4-(2-Bromophenoxy)-2-chlorobenzoyl chloride) over a poisoned palladium catalyst (e.g., Pd/BaSO₄ with quinoline-sulfur), is a classic method for this transformation. The catalyst "poison" is crucial to prevent over-reduction of the resulting aldehyde to the alcohol.

Modern methods often employ metal hydrides at low temperatures. Diisobutylaluminium hydride (DIBAL-H) is particularly effective for the reduction of esters and nitriles to aldehydes at temperatures around -78 °C. Another highly reliable method is the reduction of a Weinreb amide (N-methoxy-N-methylamide). The resulting stable chelated intermediate is resistant to further reduction by the hydride reagent but is readily hydrolyzed to the aldehyde upon acidic workup. This method is noted for its high yields and tolerance of various functional groups. acs.org For example, the reduction of Weinreb amides with DIBAL-H can form a stable aluminum aminal intermediate, which effectively protects the latent aldehyde, allowing for subsequent reactions if desired before hydrolysis. acs.org

Table 2: Comparison of Chemoselective Reduction Methods

| Method | Precursor | Reagents | Key Features |

|---|---|---|---|

| Rosenmund Reduction | Acyl Chloride | H₂, Pd/BaSO₄, catalyst poison | Classic method, heterogeneous catalysis. |

| DIBAL-H Reduction | Ester or Nitrile | DIBAL-H, low temp. (-78 °C) | Widely used, requires careful temperature control. |

| Weinreb Amide Reduction | Weinreb Amide | DIBAL-H or LiAlH₄ | Forms a stable intermediate, high yields, excellent chemoselectivity. acs.org |

Halogenation and Ortho-Directed Metalation Strategies for Regioselective Functionalization

Achieving the specific 2-chloro and 2'-bromo substitution pattern on the diaryl ether framework requires precise control over regioselectivity. Halogenation and ortho-directed metalation are powerful strategies to achieve this.

Directed ortho-Metalation (DoM) for Controlled Halogenation and Substituent Introduction

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. baranlab.org The reaction involves a directing metalation group (DMG) on the aromatic ring that coordinates to a strong organolithium base (e.g., n-BuLi, s-BuLi), directing deprotonation to the adjacent ortho position. baranlab.orguwindsor.ca The resulting aryllithium species can then be trapped with a suitable electrophile to introduce a desired substituent, such as a halogen.

The power of a DMG is critical, and a well-established hierarchy exists. nih.govharvard.edu For the synthesis of substituted diaryl ethers, the ether oxygen itself can act as a weak DMG. However, more powerful DMGs, such as amides, carbamates (-OCONEt₂), or oxazolines, are often employed for higher efficiency and selectivity. nih.gov In the context of this compound, a synthetic strategy could involve starting with a phenol derivative bearing a potent DMG, performing an Ullmann coupling to form the diaryl ether, and then executing a DoM sequence. Alternatively, an aldehyde can be transiently protected as an N,N-dimethylhydrazone or by addition of a lithium amide to form an amino alkoxide, which then serves as a potent DMG for ortho-lithiation. harvard.eduyoutube.com Subsequent quenching with a halogenating agent like hexachloroethane (B51795) (for Cl) or 1,2-dibromotetrafluoroethane (B104034) (for Br) would install the halogen with high regiocontrol.

Table 3: Relative Power of Common Directed Metalation Groups (DMGs)

| DMG (in decreasing order of strength) | Typical Base | Electrophile Example |

|---|---|---|

| -OCONEt₂ (Carbamate) | s-BuLi/TMEDA | I₂ |

| -CONEt₂ (Amide) | s-BuLi/TMEDA | C₂Cl₆ |

| -SO₂NR₂ (Sulfonamide) | n-BuLi | BrCF₂CF₂Br |

| -OMOM (Methoxymethyl ether) | t-BuLi | Me₃SiCl |

| -OMe (Methoxy) | n-BuLi | DMF |

Halogen Exchange Reactions for Tunable Reactivity

Halogen exchange reactions, often referred to as aromatic Finkelstein reactions, provide a strategic tool for modifying the halogenation pattern on an aromatic ring. frontiersin.org These metal-catalyzed processes allow for the conversion of one aryl halide into another, which is particularly useful when a specific halide precursor is more readily available or when differential reactivity is required in subsequent cross-coupling steps. The exchange is governed by factors such as the relative carbon-halogen bond dissociation energies and the reaction equilibrium. nih.gov

Copper- and nickel-catalyzed systems are commonly employed for these transformations. For instance, an aryl bromide can be converted to a more reactive aryl iodide using a copper(I) iodide (CuI) catalyst, often in the presence of a diamine ligand and a sodium iodide salt. acs.org Conversely, a "retro-Finkelstein" reaction can convert a bromide or iodide to a less reactive chloride. These reactions tolerate a wide range of functional groups, making them highly versatile for late-stage functionalization in complex syntheses. frontiersin.org This strategy could be applied to a diaryl ether precursor of the target molecule, allowing for the interchange of bromo and chloro substituents as needed to facilitate a specific synthetic sequence.

Table 4: Catalytic Systems for Aromatic Halogen Exchange (Finkelstein Reaction)

| Transformation | Catalyst System | Halogen Source | Solvent | Reference |

|---|---|---|---|---|

| Ar-Br → Ar-I | CuI / N,N'-Dimethylethylenediamine | NaI | Dioxane | acs.org |

| Ar-Cl → Ar-I | NiBr₂ / PBu₃ | KI, Zn | HMPA | nih.gov |

| Ar-Br → Ar-Cl | CuCl / Phenanthroline | KCl | NMP | frontiersin.org |

Green Chemistry Considerations and Sustainable Synthetic Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to reduce waste, minimize energy consumption, and avoid hazardous substances. The synthesis of diaryl ethers, a key structural component of the target molecule, has been a focus of such improvements.

Implementation of Solvent-Free Reaction Environments

The traditional Ullmann condensation for diaryl ether synthesis often requires harsh conditions, such as high temperatures and polar aprotic solvents (e.g., DMF, NMP), and stoichiometric amounts of copper. Modern approaches have sought to mitigate these environmental and practical drawbacks.

Significant progress has been made in developing solvent-free and catalyst-free methods. One approach utilizes microwave irradiation to assist the nucleophilic aromatic substitution (SₙAr) reaction between a phenol and an activated aryl halide. acs.org This technique can dramatically reduce reaction times from hours to minutes and often leads to high yields with simplified workup procedures. acs.org Another green methodology involves the use of a solid base, such as potassium fluoride (B91410) on alumina (B75360) (KF/Al₂O₃), under solvent-free conditions at ambient temperature or with brief microwave heating. researchgate.net This method offers improvements in cost, reaction time, temperature, and ease of product isolation, as the product can often be recovered by simple filtration. researchgate.net These sustainable approaches are highly applicable to the synthesis of the 4-(2-Bromophenoxy) moiety in the target compound.

Table 5: Comparison of Traditional vs. Green Diaryl Ether Synthesis

| Method | Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Traditional Ullmann | Cu catalyst, high temp. (150-220 °C), polar solvent (DMF, NMP) | Broad substrate scope. | Harsh conditions, difficult workup, high-boiling point solvents. |

| Microwave-Assisted SₙAr | No catalyst, microwave heating (5-10 min), DMSO | Extremely fast, high yields, simple workup. acs.org | Requires activated aryl halide, uses a solvent. |

| Solvent-Free KF/Al₂O₃ | KF/Al₂O₃, room temp. or microwave | No solvent, mild conditions, easy product isolation. researchgate.net | May require activated substrates for room temp. reaction. |

Utilization of Environmentally Benign Catalysts (e.g., Bismuth Salts, Chitosan-Supported Nanocatalysts)

The classic method for synthesizing diaryl ethers is the Ullmann condensation, a cross-coupling reaction of an aryl halide with a phenol, which traditionally requires stoichiometric amounts of copper and harsh reaction conditions. nih.govwikipedia.org Modern synthetic chemistry has focused on developing catalytic versions of this reaction that are more environmentally friendly. This includes the use of catalysts based on less toxic metals and the immobilization of catalysts on sustainable supports to facilitate recovery and reuse.

Bismuth Salts

Bismuth(III) salts have emerged as effective and "eco-friendly" reagents and catalysts for various organic transformations. nih.govresearchgate.net Their low toxicity and cost compared to other Lewis acids make them attractive for developing greener chemical processes. nih.gov While direct examples for the synthesis of this compound using bismuth catalysts are not prevalent in readily available literature, their utility has been demonstrated in related C-C and C-X bond-forming reactions, highlighting their potential. nih.gov Bismuth(III) compounds can catalyze Ullman-type couplings, which are fundamental to diaryl ether synthesis. scripps.edu The versatility of Bi(III) salts in activating a range of substrates underscores their potential as catalysts for C-O cross-coupling reactions under milder conditions than traditional methods. nih.gov

Chitosan-Supported Nanocatalysts

Chitosan-supported copper nanocatalysts have shown high efficacy in various cross-coupling reactions. researchgate.net For instance, a chitosan-supported copper iodide (CS@CuI) catalyst has been successfully used for the synthesis of quinazolinones, demonstrating excellent yields and reusability. nih.gov In the context of diaryl ether synthesis, copper nanoparticles supported on materials like graphene have been shown to catalyze the Ullmann C–O cross-coupling reaction efficiently, achieving high to quantitative yields in short reaction times. nih.gov The application of chitosan (B1678972) as a support combines the high catalytic activity of copper nanoparticles with the benefits of a sustainable, biodegradable, and reusable support system. researchgate.netresearchgate.net

| Catalyst System | Reaction Type | Key Findings | Yield | Reference |

|---|---|---|---|---|

| Bismuth(III) Salts (e.g., BiCl₃, Bi(OTf)₃) | General Lewis Acid Catalysis, Ullman-type Couplings | Low toxicity, inexpensive, and effective for various C-C and C-X bond formations. nih.gov Can promote couplings that are difficult with copper. scripps.edu | Reaction dependent | nih.govscripps.edu |

| Chitosan-Supported CuI (CS@CuI) | Cascade C-N Coupling/Cyclization | Catalyst is effective under mild conditions, applicable to a broad substrate scope, and recyclable. | Up to 99% | nih.gov |

| Magnetic (γ-Fe₂O₃)-Supported Cu Nanoparticles | C-O Coupling (Diaryl Ether Synthesis) | Low catalyst loading required; effective for coupling various phenols and aryl iodides. | 87-99% | nih.gov |

| Cu₂O Nanoparticles/Graphene | C-O Coupling (Diaryl Ether Synthesis) | High catalytic activity, achieving high yields in short reaction times (3 hours). | 82-99% | nih.gov |

Principles of Atom Economy and Waste Minimization in Synthetic Design

A central pillar of green chemistry is the concept of atom economy, which focuses on maximizing the incorporation of all materials from the start of a process into the final product. jocpr.comprimescholars.com Introduced in the 1990s, atom economy provides a framework for evaluating the efficiency of a chemical reaction in terms of how many atoms from the reactants are utilized in the desired product versus how many are lost in the formation of byproducts. jocpr.com

The percent atom economy is calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Molecular Weight of All Reactants) x 100 primescholars.com

A reaction with a high atom economy is inherently more sustainable as it generates minimal waste, reducing the environmental impact and costs associated with waste treatment and disposal. jocpr.com Synthetic design that prioritizes atom economy favors reaction types like additions and rearrangements, where all reactant atoms are incorporated into the product, over substitutions and eliminations, which inherently produce byproducts. primescholars.com

The synthesis of a diaryl ether like this compound via a traditional Ullmann condensation (Ar-X + Ar'-OH → Ar-O-Ar') serves as a useful case study. In this reaction, a base is required to deprotonate the phenol, and a metal salt is formed as a byproduct along with water.

For example, in the reaction between 2-chlorobenzaldehyde (B119727) and 2-bromophenol, the formation of the diaryl ether bond would also generate byproducts, leading to a lower atom economy. Minimizing waste in such syntheses involves several strategies:

Solvent Choice: The selection of environmentally benign solvents or, ideally, solvent-free conditions can drastically reduce the volume of waste generated. rsc.org

Energy Efficiency: Employing energy-efficient methods, such as microwave-assisted synthesis, can shorten reaction times and lower energy consumption compared to conventional heating. rsc.org

By integrating these principles, chemists can design synthetic pathways that are not only effective in producing target molecules like this compound but also align with the goals of sustainability and environmental stewardship.

Reactivity and Mechanistic Investigations of 4 2 Bromophenoxy 2 Chlorobenzaldehyde

Reaction Pathways Involving the Aldehyde Moiety

The aldehyde functional group in 4-(2-bromophenoxy)-2-chlorobenzaldehyde is a key center for chemical transformations. The electron-withdrawing nature of the chlorine atom at the C2 position and the ether linkage at the C4 position, combined with the steric hindrance they impose, modulates the accessibility and electrophilicity of the carbonyl carbon. This structural arrangement dictates the compound's behavior in various nucleophilic addition reactions.

Nucleophilic addition to the carbonyl group is the most fundamental reaction pathway for this compound. This process involves the attack of a nucleophile on the partially positive carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. The subsequent protonation of this intermediate yields the final addition product. The reactivity of the aldehyde is influenced by both the steric hindrance from the ortho-chloro group and the electronic effects of the substituents on the phenyl ring.

Nucleophilic Addition Reactions

Formation of Imines and Schiff Bases

The reaction of this compound with primary amines under appropriate conditions is expected to yield imines, commonly known as Schiff bases. This condensation reaction is typically catalyzed by an acid and involves the initial nucleophilic addition of the amine to the carbonyl carbon, followed by the dehydration of the resulting hemiaminal intermediate. The general reaction involves the aldehyde reacting with a primary amine (R-NH₂) to form a C=N double bond.

| Reactant 1 | Reactant 2 | Product Type | Catalyst (Typical) |

| This compound | Primary Amine (e.g., Aniline) | Imine (Schiff Base) | Acetic Acid |

Aldol (B89426) and Claisen-Schmidt Condensations (e.g., Chalcone Synthesis)

The Claisen-Schmidt condensation, a variant of the aldol condensation, involves the reaction of an aldehyde lacking α-hydrogens, such as this compound, with a ketone in the presence of a base. This reaction is a well-established method for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones), which are valuable intermediates in the synthesis of flavonoids and other biologically active molecules.

In a typical procedure, this compound would be treated with an acetophenone (B1666503) derivative in an alcoholic solvent, such as ethanol (B145695), with a strong base like sodium hydroxide (B78521) or potassium hydroxide to catalyze the condensation. The reaction proceeds through the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product readily occurs to yield the conjugated chalcone.

| Reactant 1 | Reactant 2 | Product Type | Base Catalyst (Typical) | Solvent (Typical) |

| This compound | Substituted Acetophenone | Chalcone | NaOH or KOH | Ethanol |

Wittig Reactions for Olefin Synthesis

The Wittig reaction provides a powerful method for synthesizing alkenes (olefins) from aldehydes. This reaction involves the treatment of an aldehyde with a phosphorus ylide (a Wittig reagent). For this compound, this reaction would allow for the conversion of the carbonyl group into a carbon-carbon double bond, leading to the formation of various substituted styrenes. The geometry of the resulting alkene (E or Z) is dependent on the nature of the ylide and the reaction conditions.

There are no specific examples in the literature of the Wittig reaction being performed on this compound. A general approach would involve the preparation of a phosphonium (B103445) salt, its deprotonation with a strong base to form the ylide, and subsequent reaction with the aldehyde in an aprotic solvent like THF.

| Reactant 1 | Reactant 2 | Product Type | Base (Typical) | Solvent (Typical) |

| This compound | Phosphorus Ylide (Ph₃P=CHR) | Alkene (Olefin) | n-BuLi, NaH | THF, DMSO |

Strecker Synthesis for α-Aminonitrile Formation

The Strecker synthesis is a three-component reaction that produces α-aminonitriles from an aldehyde, ammonia (B1221849) (or a primary amine), and a cyanide source (like potassium cyanide). The resulting α-aminonitrile can then be hydrolyzed to produce an α-amino acid. The reaction begins with the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion.

Application of the Strecker synthesis to this compound would be expected to produce the corresponding α-aminonitrile. Although no specific literature reports this transformation for this particular aldehyde, the general applicability of the Strecker synthesis to aromatic aldehydes suggests its feasibility. This would provide a route to novel α-amino acids bearing the complex substituted phenyl moiety.

Oxidative Transformations of the Aldehyde Group

The aldehyde functional group in this compound is susceptible to oxidation, a fundamental transformation in organic chemistry that converts aldehydes into carboxylic acids. This reaction enhances the functionality of the molecule, providing a carboxylic acid moiety that can undergo further reactions such as amidation or esterification.

Research Findings:

While specific studies on the oxidation of this compound are not extensively documented in the literature, the transformation is readily achievable using standard modern oxidation protocols effective for substituted benzaldehydes. The presence of the electron-withdrawing chloro and phenoxy groups does not inhibit this transformation.

Common and effective oxidizing agents for this purpose include:

Potassium permanganate (B83412) (KMnO₄): A strong oxidizing agent that reliably converts aldehydes to carboxylic acids, typically in basic or neutral aqueous solutions.

Chromium trioxide (CrO₃) in the presence of sulfuric acid (Jones reagent): A classic method for oxidizing aldehydes.

Silver(I) oxide (Ag₂O) (Tollens' reagent): A mild oxidizing agent that is highly selective for aldehydes.

Oxone (potassium peroxymonosulfate): In the presence of a catalyst such as sodium 2-iodobenzenesulfonate, Oxone provides an efficient and chemoselective method for oxidizing aldehydes to carboxylic acids. orgsyn.org For example, 4-bromobenzaldehyde (B125591) can be selectively oxidized to 4-bromobenzoic acid in excellent yield using this system. orgsyn.org

A photocatalytic method using a metalloporphyrin sensitizer (B1316253) has also been shown to convert 4-chlorobenzaldehyde (B46862) to its corresponding carboxylic acid using air and simulated sunlight, highlighting a green chemistry approach to this transformation. researchgate.net These established methods are expected to be effective for the oxidation of this compound to yield 4-(2-Bromophenoxy)-2-chlorobenzoic acid.

Table 1: Representative Oxidative Transformations of Substituted Benzaldehydes

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 4-Bromobenzaldehyde | Oxone (1.2 equiv), sodium 2-iodobenzenesulfonate (4 mol%), CH₃CN/H₂O | 4-Bromobenzoic acid | Excellent | orgsyn.org |

| 4-Chlorobenzaldehyde | Metalloporphyrin catalyst, air, sunlight, H₂O/CH₃CN | 4-Chlorobenzoic acid | Not specified | researchgate.net |

| Benzaldehyde (B42025) | KMnO₄, aq. NaOH | Benzoic acid | High | General Knowledge |

Reductive Transformations of the Aldehyde Group

The reduction of the aldehyde group in this compound to a primary alcohol is another key transformation. This reaction yields (4-(2-Bromophenoxy)-2-chlorophenyl)methanol, a precursor for subsequent reactions such as etherification or substitution of the hydroxyl group.

Research Findings:

The reduction of aromatic aldehydes is a well-established process with numerous reliable reagents. Common reducing agents include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reagent that readily reduces aldehydes and ketones. It is typically used in alcoholic solvents like methanol (B129727) or ethanol.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing aldehydes, ketones, esters, and carboxylic acids. It is used in aprotic solvents like diethyl ether or tetrahydrofuran (B95107) (THF), followed by an aqueous workup.

Catalytic Hydrogenation: This method involves hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel.

In cases where aldehydes lack α-hydrogens, such as this compound, they can undergo disproportionation in the presence of a strong base (e.g., potassium hydroxide), a reaction known as the Cannizzaro reaction. rsc.orglibretexts.org This process results in the simultaneous oxidation of one molecule of the aldehyde to a carboxylic acid and the reduction of a second molecule to a primary alcohol. rsc.org For instance, p-chlorobenzaldehyde reacts with potassium hydroxide to form a mixture of p-chlorobenzoic acid and p-chlorobenzyl alcohol. rsc.org

Table 2: Representative Reductive Transformations of Substituted Benzaldehydes

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| p-Chlorobenzaldehyde | KOH, Methanol, reflux (Cannizzaro Reaction) | p-Chlorobenzyl alcohol | ~50% (theoretical) | rsc.org |

| Generic Aromatic Aldehyde | NaBH₄, Methanol, room temperature | Corresponding Benzyl Alcohol | High | General Knowledge |

| Generic Aromatic Aldehyde | 1. LiAlH₄, THF; 2. H₃O⁺ workup | Corresponding Benzyl Alcohol | High | General Knowledge |

Reaction Pathways Involving Halogen Substituents

The presence of both a bromine and a chlorine atom on the aromatic rings of this compound allows for selective functionalization, primarily through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) at the Bromine or Chlorine Centers

Nucleophilic aromatic substitution (SNAr) is a viable pathway for aryl halides activated by strong electron-withdrawing groups located at the ortho or para positions. libretexts.orglibretexts.org

Research Findings:

In this compound, the aldehyde group (-CHO) acts as a moderate electron-withdrawing group. The chlorine atom is positioned ortho to the aldehyde, which activates this C-Cl bond towards nucleophilic attack. The negative charge of the intermediate (a Meisenheimer complex) can be delocalized onto the oxygen atom of the aldehyde group, stabilizing the transition state. libretexts.org

Conversely, the bromine atom is on a separate phenyl ring and is not electronically activated by the aldehyde group. Therefore, it is expected to be inert under typical SNAr conditions. This difference in reactivity allows for the selective substitution of the chlorine atom by various nucleophiles (e.g., alkoxides, amines, thiolates) without affecting the bromine atom. The reaction generally requires a strong nucleophile and may be facilitated by heat. While concerted SNAr reactions can occur without activating groups, the classical two-step mechanism is more likely here due to the presence of the ortho-aldehyde. nih.gov

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for Aromatic Diversification

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The differential reactivity of the C-Br and C-Cl bonds in this compound is key to its utility in these reactions. In palladium-catalyzed couplings, the order of reactivity for aryl halides is generally I > Br > Cl. This allows for the selective functionalization of the C-Br bond while leaving the C-Cl bond intact.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (boronic acid or ester) with an organohalide. libretexts.orgnih.gov It is anticipated that this compound would selectively react at the C-Br position with various aryl or vinyl boronic acids in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and a base (e.g., K₂CO₃, Cs₂CO₃). nih.govorganic-chemistry.orgresearchgate.net

Heck Coupling: This reaction forms a substituted alkene by coupling the organohalide with an alkene in the presence of a palladium catalyst and a base. researchgate.net Selective Heck coupling at the C-Br position is expected.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an organohalide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org Research on related substrates, such as 2-(2-bromophenoxy) derivatives, demonstrates that Sonogashira coupling with terminal acetylenes occurs selectively at the C-Br bond. organic-chemistry.org This reaction can be followed by an intramolecular cyclization to form substituted benzo[b]furans, highlighting a potential synthetic application for the title compound. organic-chemistry.org

Table 3: Predicted Selective Cross-Coupling at the C-Br Position

| Reaction Type | Coupling Partner | Typical Catalyst/Base System | Expected Product Structure | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₂CO₃ | 4-(2-Arylphenoxy)-2-chlorobenzaldehyde | libretexts.orgnih.gov |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | 4-(2-(Styryl)phenoxy)-2-chlorobenzaldehyde | researchgate.net |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-(2-(Alkynyl)phenoxy)-2-chlorobenzaldehyde | organic-chemistry.orgresearchgate.net |

Reaction Pathways Involving the Ether Linkage

Cleavage Reactions of the Phenoxy Moiety

The diaryl ether linkage is known for its high stability and resistance to cleavage. rsc.org Breaking this C-O bond typically requires harsh reaction conditions.

Research Findings:

The cleavage of diaryl ethers is generally accomplished using strong acids at high temperatures. Reagents such as concentrated hydrobromic acid (HBr) or hydroiodic acid (HI) are often employed. The mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. However, due to the stability of the sp²-hybridized carbon-oxygen bonds, this reaction is challenging. Alternative methods using strong Lewis acids like boron tribromide (BBr₃) or potent nucleophiles under specific conditions have also been reported. An electrochemical method for the cleavage of diaryl ether C-O bonds has been developed as a milder alternative. rsc.org For this compound, any of these forceful methods would likely be non-selective and could lead to the degradation of other functional groups in the molecule.

Rearrangement and Cyclization Pathways Involving the Ether Bond

The diaryl ether linkage in this compound is a key structural feature that can participate in various rearrangement and cyclization reactions. Intramolecular transformations can be initiated through thermal, photochemical, or catalyst-mediated processes, leading to the formation of diverse heterocyclic systems.

One plausible pathway involves a Smiles rearrangement, a well-documented intramolecular nucleophilic aromatic substitution. In this scenario, a nucleophile generated elsewhere in the molecule, or an external nucleophile, could attack one of the aromatic rings, leading to the cleavage of the ether bond and formation of a new C-O or C-N bond. The presence of electron-withdrawing groups, such as the aldehyde and the chloro and bromo substituents, can influence the feasibility and regioselectivity of such rearrangements.

Furthermore, cyclization reactions can be envisioned, particularly through palladium-catalyzed cross-coupling reactions. The bromo-substituent on one ring and the chloro-substituent on the other, in proximity to the ether linkage, could potentially undergo intramolecular C-C or C-O bond formation to yield dibenzofuran (B1670420) or related heterocyclic structures. The specific conditions, including the choice of catalyst, ligand, and base, would be critical in directing the reaction towards the desired cyclized product.

| Potential Reaction Type | Key Reacting Moieties | Potential Product Class | Plausible Conditions |

| Smiles Rearrangement | Diaryl ether, Nucleophile | Substituted diphenylamines or ethers | Base-mediated |

| Intramolecular Buchwald-Hartwig | Bromo- and Chloro-substituents, Ether oxygen | Dibenzofuran derivatives | Palladium catalyst, Ligand, Base |

| Intramolecular Heck Reaction | Bromo-substituent, Aldehyde group (after modification) | Fused ring systems | Palladium catalyst, Base |

Mechanistic Elucidation Studies

Understanding the intricate details of reaction mechanisms is paramount for controlling reaction outcomes and designing novel synthetic methodologies. For a molecule with the complexity of this compound, a multi-faceted approach is necessary to unravel its reactivity.

Reaction Pathway Mapping and Intermediate Characterization

The elucidation of reaction pathways for this compound would involve a combination of experimental and computational techniques. The initial steps would likely focus on identifying reactive intermediates under various conditions. For instance, in a photochemical reaction, transient species such as radicals or excited states could be detected using techniques like laser flash photolysis.

In catalyzed reactions, the interaction of the substrate with the catalyst is a critical step. Spectroscopic methods like NMR and IR, potentially in situ, could provide evidence for the formation of catalyst-substrate complexes. The characterization of intermediates, whether transient or isolable, is crucial for constructing a detailed reaction coordinate diagram and understanding the energetic landscape of the transformation.

| Technique | Purpose | Potential Intermediate to be Characterized |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of stable intermediates | Catalyst-substrate adducts, Rearranged isomers |

| Infrared (IR) Spectroscopy | Identification of functional group changes | Carbonyl group transformations, Formation of new bonds |

| Mass Spectrometry (MS) | Detection of reaction intermediates and products | Fragment ions indicating bond cleavage/formation |

| Laser Flash Photolysis | Characterization of transient species | Radical cations/anions, Triplet excited states |

| Computational Chemistry (DFT) | Mapping potential energy surfaces | Transition states, Reaction intermediates |

Kinetic Studies and Activation Energy Determination

Kinetic studies are fundamental to understanding the rate of a chemical reaction and the factors that influence it. For reactions involving this compound, monitoring the disappearance of the reactant or the appearance of a product over time under controlled conditions (temperature, concentration, catalyst loading) would allow for the determination of the reaction order and the rate constant.

| Reaction Parameter | Method of Determination | Significance |

| Reaction Rate | Spectroscopic or chromatographic monitoring of concentration vs. time | Quantifies the speed of the reaction |

| Rate Law | Varying initial concentrations of reactants and catalysts | Describes the dependence of the rate on concentration |

| Rate Constant (k) | Derived from the rate law and experimental data | Proportionality constant relating rate and concentration |

| Activation Energy (Ea) | Arrhenius plot (ln(k) vs. 1/T) | Minimum energy required for the reaction to occur ijnrd.org |

| Pre-exponential Factor (A) | Derived from the Arrhenius equation | Relates to the frequency of effective collisions |

Role of Catalysts and Solvents in Reaction Mechanisms

The choice of catalyst and solvent can dramatically alter the course of a reaction involving this compound. rsc.org Catalysts can provide an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate and potentially influencing selectivity. researchgate.net For instance, in cross-coupling reactions, palladium catalysts with specific phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

Solvents can influence reaction mechanisms in several ways. rsc.org They can affect the solubility of reactants and catalysts, stabilize or destabilize transition states and intermediates, and in some cases, participate directly in the reaction. rsc.org For a polar molecule like this compound, polar aprotic solvents like DMF or DMSO might be suitable for many transformations. However, for reactions involving radical intermediates, non-polar solvents may be preferred. The ability of a solvent to act as a proton donor or acceptor can also be critical, especially in reactions involving proton transfer steps. rsc.org

| Component | Role in Reaction Mechanism | Examples of Influence |

| Catalyst | Lowers activation energy, Provides a new reaction pathway | Palladium(0) for cross-coupling, Acid/Base catalysis for condensation |

| Solvent Polarity | Solvation of reactants, intermediates, and transition states | Polar solvents may favor ionic pathways, non-polar solvents may favor radical pathways |

| Solvent Protic/Aprotic | Ability to donate or accept protons | Protic solvents can participate in proton transfer steps and hydrogen bonding |

| Phase Transfer Catalyst | Facilitates reactions between reactants in different phases | Enables reactions between an aqueous phase and an organic phase |

Proton-Coupled Electron Transfer (PCET) Mechanisms in Bond Activation

Proton-coupled electron transfer (PCET) is a fundamental process in which both an electron and a proton are transferred in a single concerted step or in separate, sequential steps. nih.govnih.gov This mechanism is particularly relevant for the activation of C-H, O-H, and N-H bonds. In the context of this compound, PCET could play a role in reactions involving the aldehyde group or in the functionalization of the aromatic rings.

For example, the oxidation of the aldehyde to a carboxylic acid could proceed through a PCET mechanism, especially in the presence of a suitable oxidant and a proton acceptor. baranlab.org The rate and feasibility of a PCET reaction are influenced by the redox potentials of the electron donor and acceptor, the pKa of the proton donor and acceptor, and the distance over which the transfers occur. Theoretical models can help distinguish between concerted and stepwise PCET pathways by analyzing the energies of the potential intermediates. nih.gov

Visible-Light-Driven Radical Processes for Functionalization

In recent years, visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the generation of radical intermediates under mild conditions. nih.gov This methodology could be applied to the functionalization of this compound. The absorption of visible light by a photocatalyst initiates a series of electron transfer events that can lead to the formation of radical ions from the substrate.

These radical intermediates can then undergo a variety of transformations, such as C-H functionalization, C-C bond formation, or atom transfer radical addition. researchgate.net For this compound, this could open up avenues for the introduction of new functional groups at various positions on the aromatic rings or for the transformation of the existing substituents. The choice of photocatalyst, solvent, and additives is crucial for controlling the reaction pathway and achieving the desired outcome. nih.gov

Advanced Spectroscopic and Spectrometric Characterization of 4 2 Bromophenoxy 2 Chlorobenzaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of an organic molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

A ¹H NMR spectrum of 4-(2-Bromophenoxy)-2-chlorobenzaldehyde would reveal distinct signals for each unique proton in the molecule. The spectrum would be expected to show signals corresponding to the aldehydic proton, as well as the aromatic protons on both the chlorobenzaldehyde and bromophenoxy rings. Key analytical aspects would include:

Chemical Shift (δ): The position of each signal along the x-axis (in ppm) would indicate the electronic environment of the proton. The aldehydic proton (-CHO) would appear significantly downfield (typically 9.5-10.5 ppm) due to the electron-withdrawing nature of the carbonyl group. Aromatic protons would resonate in the range of approximately 6.8-8.0 ppm.

Integration: The area under each signal would be proportional to the number of protons it represents.

Splitting Patterns (Multiplicity): Spin-spin coupling between adjacent, non-equivalent protons would split signals into doublets, triplets, or more complex multiplets, revealing which protons are neighbors in the structure.

For a related compound, 4-(2-bromophenoxy)benzaldehyde , the reported ¹H NMR (500 MHz, CDCl₃) shows a multiplet for four aromatic protons between δ 6.99-7.15 ppm, a multiplet for one proton at δ 7.34-7.38 ppm, a multiplet for another proton at δ 7.66-7.68 ppm, a doublet for two protons at δ 7.85 ppm (J=8.7 Hz), and a singlet for the aldehyde proton at δ 9.92 ppm. rsc.org The introduction of a chlorine atom at the 2-position in the target compound would alter these shifts and coupling patterns.

A ¹³C NMR spectrum provides information about the carbon framework of a molecule. Each unique carbon atom generates a distinct signal. For this compound, one would expect to see:

A signal for the carbonyl carbon of the aldehyde group, typically in the highly deshielded region of 185-195 ppm.

Signals for the twelve aromatic carbons. The chemical shifts would be influenced by the attached substituents (Cl, Br, O-Ar) and their positions. Carbons directly bonded to electronegative atoms (Cl, O) or the carbonyl group would be shifted further downfield.

As a reference, the ¹³C NMR spectrum (125 MHz, CDCl₃) of 4-(2-bromophenoxy)benzaldehyde shows signals at δ 116.1, 116.9, 122.6, 126.7, 129.1, 131.5, 131.9, 134.2, 151.7, 162.4, and 190.6 ppm. rsc.org The presence of the 2-chloro substituent in the target molecule would cause notable changes to the chemical shifts of the carbons in that ring.

To unambiguously assign all proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, showing correlations between signals in the ¹H NMR spectrum. It is crucial for tracing the connectivity of protons within each aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It allows for the definitive assignment of a proton's signal to its corresponding carbon's signal.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of molecular bonds. It is highly effective for identifying the functional groups present in a molecule.

An FT-IR spectrum of this compound would display absorption bands corresponding to the characteristic vibrations of its functional groups. Key expected absorptions include:

C=O Stretch: A strong, sharp absorption band characteristic of the aldehyde carbonyl group, typically appearing in the region of 1710-1685 cm⁻¹. Its exact position can be influenced by conjugation and the electronic effects of the ring substituents.

C-H Stretch (Aldehyde): Two weak bands are often observed around 2850 cm⁻¹ and 2750 cm⁻¹.

Aromatic C=C Stretches: Medium to weak bands in the 1600-1450 cm⁻¹ region.

C-O-C Stretch (Ether): Strong bands corresponding to the asymmetric and symmetric stretching of the diaryl ether linkage, typically found in the 1310-1210 cm⁻¹ (asymmetric) and 1050-1000 cm⁻¹ (symmetric) regions.

C-Cl and C-Br Stretches: These vibrations appear in the fingerprint region, generally below 800 cm⁻¹.

For the related isomer 2-bromo-4-chlorobenzaldehyde , infrared spectra have been studied both experimentally and theoretically. researchgate.net

FT-Raman spectroscopy provides complementary information to FT-IR. While polar bonds like C=O give strong IR signals, non-polar and symmetric bonds often produce strong signals in Raman spectra. For this compound, an FT-Raman spectrum would be useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the aromatic rings typically give rise to strong Raman bands.

C-Br and C-Cl Vibrations: These bonds can also be observed in the low-frequency region of the Raman spectrum.

A study combining FT-Raman and theoretical calculations has been performed on the related compound 3-chloro-4-methoxybenzaldehyde , demonstrating the utility of this technique in assigning vibrational modes for substituted benzaldehydes. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and for deducing its structure by analyzing its fragmentation pattern.

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, often to within a few parts per million. This precision allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

For this compound, the molecular formula is C₁₃H₈BrClO₂. The theoretical exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O).

Table 1: Theoretical Isotopic Mass Data for this compound

| Isotope | Mass (Da) |

| ¹²C | 12.000000 |

| ¹H | 1.007825 |

| ⁷⁹Br | 78.918337 |

| ³⁵Cl | 34.968853 |

| ¹⁶O | 15.994915 |

An experimentally obtained HRMS value that matches the theoretical exact mass of C₁₃H₈BrClO₂ would provide strong evidence for the compound's identity. Due to the presence of bromine and chlorine, the isotopic pattern observed in the mass spectrum would be characteristic, showing distinct peaks for the different isotopic combinations (e.g., ⁷⁹Br/³⁵Cl, ⁸¹Br/³⁵Cl, ⁷⁹Br/³⁷Cl, ⁸¹Br/³⁷Cl), further confirming the elemental composition.

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly effective for analyzing the purity of volatile and thermally stable compounds. For this compound, GC-MS analysis would involve injecting a solution of the compound into the GC, where it is vaporized and separated from any volatile impurities on a capillary column. The separated components then enter the mass spectrometer for detection.

A typical GC-MS analysis would yield a chromatogram showing a major peak corresponding to the target compound and potentially minor peaks for any impurities. The mass spectrum of the main peak would be expected to show the molecular ion and a characteristic fragmentation pattern. While specific experimental data for this compound is not publicly available, a predicted fragmentation pattern can be inferred based on the structure. Key fragmentation pathways for aldehydes and diaryl ethers would likely include:

Loss of a hydrogen atom (-1 amu) from the aldehyde group.

Loss of the formyl radical (-29 amu, -CHO).

Cleavage of the ether bond, leading to fragments corresponding to the bromophenoxy and chlorobenzaldehyde moieties.

Table 2: Predicted Major Mass Fragments for this compound

| m/z Value | Predicted Fragment Identity |

| 326/328/330 | [M]⁺ (Molecular ion) |

| 325/327/329 | [M-H]⁺ |

| 297/299/301 | [M-CHO]⁺ |

| 173/175 | [C₆H₄BrO]⁺ |

| 139/141 | [C₇H₄ClO]⁺ |

The relative abundances of these fragments would provide structural confirmation. The integration of the peak area in the chromatogram allows for a quantitative assessment of purity.

X-ray Crystallography for Single-Crystal Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. To perform this analysis, a high-quality single crystal of this compound is required. The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a crystal structure for this compound is not available in public databases, a successful analysis would provide definitive proof of its constitution and conformation in the solid state. The data obtained would be similar to that reported for other complex halogenated aromatic compounds.

Table 3: Example of Crystallographic Data Parameters to be Determined

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the basic repeating unit of the crystal lattice. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (Dx) | The theoretical density of the crystal. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

This technique would unambiguously confirm the connectivity of the atoms and the relative orientation of the two aromatic rings.

Chromatographic Techniques for Purity Assessment and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Both thin-layer chromatography and high-performance liquid chromatography are essential tools in synthetic chemistry for monitoring reactions, assessing purity, and purifying products.

Thin-layer chromatography is a simple, rapid, and inexpensive technique used to assess the purity of a sample and to monitor the progress of a chemical reaction. A small amount of the compound is spotted onto a TLC plate (typically silica (B1680970) gel), which is then developed in a suitable solvent system (mobile phase). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase.

For this compound, a common mobile phase would likely be a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate. The polarity of the solvent mixture would be adjusted to achieve a retention factor (Rf) value for the product that is typically between 0.3 and 0.5 for optimal separation. The Rf is calculated as the distance traveled by the compound divided by the distance traveled by the solvent front. A pure compound should ideally show a single spot on the TLC plate. Visualization can be achieved under UV light (due to the aromatic nature of the compound) or by using a chemical stain.

Table 4: Example TLC System for Analysis of this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F₂₅₄ |

| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) |

| Visualization | UV light (254 nm) or potassium permanganate (B83412) stain |

| Expected Rf | Compound-specific, to be determined experimentally |

High-performance liquid chromatography is a powerful technique for the separation, identification, and quantification of components in a mixture. It offers higher resolution and sensitivity compared to TLC. For the quantitative analysis of this compound, a reversed-phase HPLC method would likely be employed.

In a reversed-phase setup, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water or methanol (B129727) and water. The compound is dissolved in a suitable solvent and injected into the HPLC system. The components are separated based on their hydrophobicity, with more non-polar compounds having longer retention times. A UV detector is typically used for detection, set at a wavelength where the compound exhibits strong absorbance.

A validated HPLC method would allow for the precise determination of the purity of this compound by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Table 5: Proposed HPLC Conditions for Analysis of this compound

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a suitable wavelength (e.g., 254 nm) |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This method could also be scaled up for preparative HPLC to purify the compound to a high degree.

Computational and Theoretical Investigations of 4 2 Bromophenoxy 2 Chlorobenzaldehyde

Quantum Chemical Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Elucidation

No published studies containing DFT-based geometry optimization or electronic structure elucidation specifically for 4-(2-Bromophenoxy)-2-chlorobenzaldehyde were found. While DFT is a common method for such analyses of substituted benzaldehydes, researchgate.netbohrium.comresearchgate.net the specific bond lengths, bond angles, dihedral angles, and electronic properties for the target compound remain uncharacterized in the scientific literature.

Ab Initio Methods for High-Level Electronic Structure Calculations

There is no available research that employs ab initio methods for high-level electronic structure calculations on this compound.

Analysis of Frontier Molecular Orbitals and Reactivity

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Reactivity Prediction

Specific HOMO and LUMO energy values, as well as the HOMO-LUMO energy gap for this compound, have not been reported in the literature. This information is crucial for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map for this compound, which would identify the regions prone to electrophilic and nucleophilic attack, is not available in any published research. researchgate.netresearchgate.net

Natural Bond Orbital (NBO) and Natural Hybrid Orbital (NHO) Analysis for Electron Delocalization and Hyperconjugation

No studies performing NBO or NHO analysis on this compound were identified. Such an analysis would provide insights into the intramolecular interactions, such as electron delocalization and hyperconjugative stability, within the molecule. researchgate.netijnc.irq-chem.com

Quantum Chemical Descriptors of Reactivity (e.g., Ionization Energy, Electron Affinity, Chemical Potential, Global Hardness, Electrophilicity)

Vibrational Spectroscopy Simulations and Assignments (IR and Raman)

There is no available data from studies conducting vibrational spectroscopy simulations (both IR and Raman) for this compound. Consequently, theoretical vibrational frequencies and their assignments to specific molecular motions for this compound have not been reported.

Prediction of Nonlinear Optical (NLO) Properties

A search for predictive studies on the nonlinear optical (NLO) properties of this compound yielded no results. The potential of this compound for applications in nonlinear optics has not been computationally explored or documented in scientific journals.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

No crystallographic data or studies involving Hirshfeld surface analysis for this compound could be located. This type of analysis, which is crucial for understanding intermolecular interactions and crystal packing, has not been publicly reported for this molecule.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

There are no published molecular dynamics simulation studies for this compound. Such simulations are used to investigate the conformational landscape of a molecule and the effects of different solvents on its behavior, but this information is not available for the specified compound.

Applications of 4 2 Bromophenoxy 2 Chlorobenzaldehyde and Its Derivatives in Advanced Organic Synthesis

Role as Versatile Building Blocks and Precursors for Complex Chemical Structures

Substituted benzaldehydes are fundamental starting materials in organic synthesis. Specifically, halogenated aldehydes like 2-chlorobenzaldehyde (B119727) are recognized as versatile organic molecules used extensively in the synthesis of a wide array of organic compounds. wiserpub.comresearchgate.net The presence of the aldehyde group allows for a multitude of transformations, including oxidation to carboxylic acids, reduction to alcohols, and various carbon-carbon bond-forming reactions.

The compound 4-(2-bromophenoxy)-2-chlorobenzaldehyde integrates the reactivity of 2-chlorobenzaldehyde with the features of a diaryl ether. This combination makes it a precursor for complex molecular architectures. The aldehyde function can undergo reactions such as Wittig, aldol (B89426), and Knoevenagel condensations, while the chloro and bromo substituents can be targeted in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to introduce further complexity. Such halogenated aromatic compounds are pivotal in building more elaborate molecular frameworks. The reactivity of α-haloaldehydes, for instance, has been historically significant and recently revitalized through organocatalysis for natural product synthesis. rsc.org

The utility of similar brominated benzaldehydes as intermediates is well-documented. For example, 4-bromobenzaldehyde (B125591) is used in condensation reactions with substituted acetophenones and urea (B33335) to create complex pyrimidine (B1678525) derivatives. researchgate.net This suggests that this compound could similarly react to form intricate, multi-ring systems, serving as a cornerstone for diversity-oriented synthesis. rsc.org

Development of Novel Heterocyclic Compounds

Heterocyclic compounds are of immense interest in medicinal and organic chemistry due to their widespread biological activities. ijpsr.com Halogenated benzaldehydes are key starting materials for synthesizing a variety of heterocyclic systems. For instance, 2-chlorobenzaldehyde is a crucial building block for heterocyclic molecules used in pharmaceutical research. wiserpub.com

The structure of this compound is well-suited for the synthesis of diverse heterocycles. The aldehyde group can react with binucleophiles to form rings. For example, it can react with:

Amines and diamines to form Schiff bases and subsequently macrocycles or other nitrogen-containing heterocycles. nih.gov

Hydrazides to yield hydrazones, which are precursors to compounds like 1,3,4-thiadiazoles. researchgate.net

Active methylene (B1212753) compounds in multi-component reactions to build highly substituted pyridines or pyrimidines. researchgate.netresearchgate.net

The synthesis of 2,3-disubstituted quinazolin-4(3H)-ones from 2-(4-bromophenyl)-4H-3,1-benzoxazin-4-one highlights a pathway where a brominated aromatic acyl group is incorporated into a heterocyclic core. bibliomed.org Similarly, the reaction of 2-bromo-5-chlorobenzaldehyde (B66733) with methyl 2-acetamidoacrylate yields isoquinoline (B145761) derivatives. These examples underscore the potential of this compound to act as a precursor for a wide range of novel heterocyclic structures, including thiazoles, oxazolidinones, and others. nih.govchemmethod.com

Table 1: Examples of Heterocyclic Systems Synthesized from Related Benzaldehyde (B42025) Precursors

| Precursor Compound | Reagent(s) | Resulting Heterocycle |

| 4-Bromobenzaldehyde | Substituted Acetophenones, Urea | Pyrimidin-2-one |

| 2-Chlorobenzaldehyde | 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff Base (precursor to heterocycles) |

| 2-Bromo-5-chlorobenzaldehyde | Methyl 2-acetamidoacrylate | Isoquinoline |

| Aromatic Aldehydes | 2-(Benzothiazol-2-ylthio) acetohydrazide | Schiff Base (precursor to Thiazolidinones) |

Applications in Asymmetric Synthesis as Chiral Building Blocks or Probes

Asymmetric synthesis, the controlled synthesis of a chiral molecule as a single enantiomer, is critical in modern pharmaceuticals and materials science. rsc.orgdntb.gov.ua Aldehydes are excellent electrophiles for catalytic asymmetric additions, such as alkynylation, aldol, and Mannich reactions, to create chiral alcohols and amines. nih.gov

The catalytic asymmetric alkynylation of acetaldehyde, for example, yields enantiopure propargylic alcohols that are potent synthetic building blocks. nih.gov The electronic and steric environment around the aldehyde group in this compound, defined by the ortho-chlorine and the bulky bromophenoxy group, would significantly influence the facial selectivity of nucleophilic attack. This makes it an interesting substrate for developing new asymmetric methodologies.

Derivatives of this compound could serve as chiral building blocks. Following an initial enantioselective transformation at the aldehyde, the resulting chiral molecule can be further elaborated using the halogenated aromatic rings. Organocatalytic processes that provide access to optically enriched α-haloaldehydes have renewed interest in their use as building blocks for natural product synthesis. rsc.org Furthermore, chiral salicyl imines have been used in asymmetric [4+2] cycloadditions to prepare functionalized 4H-chromene derivatives with excellent diastereoselectivity. rsc.org This suggests that imines derived from this compound could be valuable in similar asymmetric transformations.

Utilization as Precursors for Functional Materials (e.g., in Polymer Chemistry or Optoelectronics)

The development of new functional materials with tailored properties is a major goal of modern chemistry. Substituted aromatic compounds are often used as monomers or precursors for polymers and optoelectronic materials. Research has shown that compounds like 2-chlorobenzaldehyde can be used to synthesize novel polymers with specific properties for applications in high-performance materials or smart materials. wiserpub.comresearchgate.net

The presence of two aromatic rings and two different halogen atoms (chlorine and bromine) in this compound makes it an attractive precursor for functional polymers. These halogens can impart properties such as flame retardancy. Polymerization could proceed through the aldehyde group or via cross-coupling reactions at the C-Cl and C-Br bonds.

Design and Synthesis of Advanced Ligands and Catalysts

The development of new ligands is crucial for advancing the field of catalysis. Schiff bases, often synthesized from aldehydes and primary amines, are exceptionally versatile ligands capable of coordinating to a wide range of metal ions. wiserpub.comnih.gov The reaction of 2-chlorobenzaldehyde with diamines, for instance, produces Schiff base ligands that have been studied for their biological and catalytic activities. nih.gov

This compound can be readily converted into a variety of Schiff base ligands by condensation with different amines. The resulting ligands would possess multiple potential coordination sites (the imine nitrogen and the ether oxygen). The electronic properties of these ligands, and consequently the catalytic activity of their metal complexes, could be modulated by the chloro and bromo substituents on the aromatic rings.

Furthermore, related hydrazide derivatives have been shown to act as bidentate ligands, forming coordination polymers with metals like Nickel(II). mdpi.com By converting the aldehyde of this compound to a hydrazone or a similar functional group, novel multi-dentate ligands could be designed. These ligands could be used to synthesize catalysts for a variety of organic transformations, including cross-coupling, oxidation, and asymmetric reactions.

Q & A

Q. What are the recommended synthetic routes for 4-(2-Bromophenoxy)-2-chlorobenzdehyde, and how can purity be ensured?

Methodological Answer: The synthesis typically involves nucleophilic aromatic substitution or condensation reactions. For example:

- Step 1: React 2-chlorobenzaldehyde with 2-bromophenol under basic conditions (e.g., K₂CO₃ or NaOH) in a polar aprotic solvent like DMF or DMSO to form the ether linkage at the 4-position .

- Step 2: Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water mixture) to achieve >95% purity .

- Validation: Confirm purity using HPLC (C18 column, acetonitrile/water mobile phase) and compare retention times with standards .

Q. What safety protocols are critical when handling 4-(2-Bromophenoxy)-2-chlorobenzaldehyde?

Methodological Answer:

- PPE Requirements: Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood due to potential aldehyde vapor release .

- First Aid: For skin contact, wash immediately with soap and water for 15 minutes. For eye exposure, flush with water for 10–15 minutes and consult an ophthalmologist .